molecular formula C13H15N5O3 B1682938 Tazanolast CAS No. 82989-25-1

Tazanolast

Cat. No.: B1682938
CAS No.: 82989-25-1
M. Wt: 289.29 g/mol
InChI Key: XQTARQNQIVVBRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Tazanolast primarily targets mast cells . Mast cells are a type of white blood cell that play a crucial role in the body’s immune response, particularly in allergic reactions and asthma.

Mode of Action

This compound is a selective mast-cell-stabilizing agent . It works by stabilizing mast cells, preventing them from releasing substances that can cause inflammation and allergic reactions . This includes suppressing passive cutaneous anaphylaxis, Schultz-Dale reaction in isolated tracheal muscle, and experimental asthma .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits histamine- and leukotriene-D4-induced contraction, IgE-mediated or compound 48/80-induced histamine release from mast cells and lung fragments, compound 48/80-induced Ca 2+ uptake into mast cells from extracellular medium, compound 48/80-induced translocation of protein kinase C from the cytosol to the membrane fraction of mast cells, and inositol trisphosphate production without directly inhibiting phospholipase C in mast cells .

Pharmacokinetics

It is known that this compound is an orally active drug .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the stabilization of mast cells, which leads to a reduction in the release of inflammatory and allergic substances. This results in a decrease in inflammation and allergic reactions .

Action Environment

The action of this compound can be influenced by environmental factors. For example, it has been shown to have a protective effect on ozone-induced airway hyperresponsiveness in guinea pigs . .

Biochemical Analysis

Biochemical Properties

Tazanolast interacts with mast cells, playing a significant role in biochemical reactions . It suppresses the Schultz-Dale reaction in isolated tracheal muscle and experimental asthma without antagonistic actions upon histamine- and leukotriene-D4-induced contraction . It also inhibits IgE-mediated or compound 48/80-induced histamine release from mast cells and lung fragments .

Cellular Effects

This compound has a profound effect on various types of cells and cellular processes. It influences cell function by stabilizing mast cells, thereby suppressing passive cutaneous anaphylaxis . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits compound 48/80-induced Ca 2+ uptake into mast cells from the extracellular medium, and compound 48/80-induced translocation of protein kinase C from the cytosol to the membrane fraction of mast cells . It also inhibits inositol trisphosphate production without directly inhibiting phospholipase C in mast cells .

Temporal Effects in Laboratory Settings

It has been shown to inhibit ozone-induced airway hyperresponsiveness in guinea pigs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, this compound administered before ozone exposure at doses of 30, 100, or 300 mg/kg inhibits ozone-induced airway hyperresponsiveness in a dose-dependent manner .

Metabolic Pathways

Given its role as a mast-cell-stabilizing agent, it likely interacts with enzymes or cofactors involved in the regulation of mast cell function .

Transport and Distribution

Given its role in mast cell stabilization, it is likely that it interacts with transporters or binding proteins involved in mast cell function .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Tazanolast undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols or amines .

Properties

IUPAC Name

butyl 2-oxo-2-[3-(2H-tetrazol-5-yl)anilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3/c1-2-3-7-21-13(20)12(19)14-10-6-4-5-9(8-10)11-15-17-18-16-11/h4-6,8H,2-3,7H2,1H3,(H,14,19)(H,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTARQNQIVVBRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(=O)NC1=CC=CC(=C1)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048626
Record name Tazanolast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82989-25-1
Record name Butyl 2-oxo-2-[[3-(2H-tetrazol-5-yl)phenyl]amino]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82989-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tazanolast [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082989251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tazanolast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAZANOLAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0248823H1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

5-(3-Aminophenyl)tetrazole (1.7 g) was added to 12 ml of n-butyloxalate and reacted at a bath temperature of 165° to 175° C. for 1.5 hr while stirring. After cooling, the precipitated crystals were filtered off and recrystallized from acetone-n-hexane, to give 2.3 g (yield: 75%) of 5-(3-n-butyloxalylaminophenyl)tetrazole.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tazanolast
Reactant of Route 2
Reactant of Route 2
Tazanolast
Reactant of Route 3
Reactant of Route 3
Tazanolast
Reactant of Route 4
Reactant of Route 4
Tazanolast
Reactant of Route 5
Tazanolast
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Tazanolast
Customer
Q & A

Q1: What is the primary mechanism of action of Tazanolast?

A: this compound is classified as a mast cell stabilizer. While the exact mechanism is not fully elucidated, research suggests that it primarily acts by preventing mast cell degranulation. [] This means it inhibits the release of inflammatory mediators like histamine and leukotrienes, which are key players in allergic responses. []

Q2: Does this compound influence the cellular composition of bronchoalveolar lavage (BAL) fluid?

A: Interestingly, research indicates that this compound administration does not significantly alter the distribution of cell populations within the BAL fluid, at least not at the 2-hour mark post-ozone exposure. [] This finding suggests that its protective effect against airway hyperresponsiveness might be independent of changes in BAL cellularity during this timeframe.

Q3: Can this compound mitigate airway hyperresponsiveness triggered by platelet-activating factor (PAF)?

A: Yes, studies show that this compound demonstrates a dose-dependent inhibitory effect on PAF-induced airway hyperresponsiveness in guinea pigs. [] This effect was significant at a dose of 300 mg/kg. [] This observation further supports the role of this compound in modulating airway reactivity in response to inflammatory stimuli.

Q4: How does the metabolite WP-871 contribute to the anti-allergic effects of this compound?

A: WP-871, a primary active metabolite of this compound, exhibits a multi-faceted approach to inhibiting histamine release from mast cells. [] It disrupts multiple stages in the histamine release pathway: it hampers compound 48/80-induced calcium influx, inhibits protein kinase C translocation, and reduces inositol trisphosphate production. [] Notably, it does not directly inhibit phospholipase C or influence cAMP levels. []

Q5: What structural features of this compound are essential for its anti-allergic activity?

A: Research comparing this compound with its metabolites reveals that the oxanilic acid moiety plays a crucial role in its anti-allergic properties. [] This conclusion stems from observing that the metabolite MTCC, which retains the oxanilic acid group, exhibits comparable potency to this compound in inhibiting PCA reactions and mediator release. [] In contrast, metabolites lacking this group display significantly weaker effects. []

Q6: Does the butyl ester group in this compound impact its pharmacokinetic profile?

A: The presence of the butyl ester group appears to be essential for the efficient absorption of this compound from the gastrointestinal tract. [] This observation is based on the finding that the metabolite MTCC, although pharmacologically active, requires approximately six times higher oral dose compared to this compound to achieve similar efficacy in vivo. [] This suggests that the butyl ester moiety facilitates absorption, contributing to the overall bioavailability of the parent drug.

Q7: Are there any insights into the pharmacokinetics of this compound in humans?

A: Studies on the pharmacokinetics of this compound capsules in humans, following a single oral dose of 75mg, reveal a half-life (t1/2) of 1.8 ± 0.6 hours for its active metabolite. [] Additionally, the urinary excretion of the active metabolite was found to be 48.0 ± 10.6%. []

Q8: What analytical techniques are commonly employed for quantifying this compound and its metabolites?

A: High-performance liquid chromatography (HPLC) coupled with UV detection emerges as a prominent method for determining the concentration of this compound and its active metabolite in biological samples. [, , ] This technique offers the advantages of high sensitivity, specificity, and reproducibility, making it well-suited for pharmacokinetic studies and therapeutic drug monitoring.

Q9: Has this compound been investigated for potential effects on cell proliferation, particularly in tumor cell lines?

A: Interestingly, in vitro studies using an estrogen-sensitive mouse Leydig cell line (B-1F cells) have shown that this compound, along with other anti-allergic drugs, can stimulate cell proliferation to varying degrees. [] While this observation raises the question of whether chronic administration of this compound might influence tumor cell growth in vivo, it is crucial to emphasize that in vitro findings do not directly translate to clinical outcomes. [] Further research is necessary to explore this aspect thoroughly.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.